molecular formula C8H7F3N2O2 B3072632 {[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 1016812-51-3

{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid

Cat. No.: B3072632
CAS No.: 1016812-51-3
M. Wt: 220.15 g/mol
InChI Key: VBQXQSAXNHCGNG-UHFFFAOYSA-N
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Description

{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid is a pyridine-based derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyridine ring and an amino (-NH-) linker connecting the pyridine to an acetic acid moiety. This compound is identified by synonyms such as 2-{[3-(trifluoromethyl)pyridin-2-yl]amino}acetic acid (CAS 1016812-51-3) and is valued for its unique electronic and steric properties .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)pyridin-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-12-7(5)13-4-6(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQXQSAXNHCGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl copper or trifluoromethyl sulfone . The reaction conditions often include the use of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of {[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent functionalization of the pyridine ring . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyridine Ring

a. {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic Acid
  • Structural Difference : The trifluoromethyl group is at the 5-position instead of the 3-position on the pyridine ring.
  • This positional change could influence binding affinity in biological targets compared to the 3-CF₃ analog .
b. 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic Acid
  • Structural Difference: The trifluoromethyl group is at the 6-position, and the acetic acid is directly attached to the pyridine without an amino linker.
  • Impact: The absence of the amino linker reduces hydrogen-bonding capacity. The 6-CF₃ substitution may increase steric bulk near the pyridine nitrogen, affecting solubility and reactivity .

Functional Group Variations

a. (3-Trifluoromethyl-pyridin-2-yl)-acetic Acid
  • Structural Difference: The acetic acid is directly bonded to the pyridine ring, omitting the amino linker.
  • The electron-withdrawing CF₃ group increases the acidity of the acetic acid (pKa ~2.5–3.0) .
b. 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic Acid
  • Structural Difference : A chlorine atom is added at the 3-position of the pyridine, alongside the 5-CF₃ group.
  • Impact : The chlorine enhances electron-withdrawing effects, further polarizing the pyridine ring. This compound may exhibit stronger electrophilic character, influencing reactivity in nucleophilic substitutions .

Heterocycle Replacements

a. {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic Acid
  • Structural Difference : The pyridine ring is replaced with a 1,3,4-thiadiazole heterocycle, and a thio (-S-) linker connects the heterocycle to the acetic acid.
  • Impact: The thiadiazole ring introduces sulfur-based electronic effects, increasing lipophilicity and altering metabolic pathways. The thio linker may reduce hydrolytic stability compared to the amino linker .
b. 2-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic Acid
  • Structural Difference: A phenoxy-propanoic acid chain replaces the amino-acetic acid group, and the pyridine is linked via an ether (-O-) bond.
  • The propanoic acid chain introduces conformational flexibility .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Acidity (pKa) LogP Hydrogen-Bond Donors
{[3-(CF₃)pyridin-2-yl]amino}acetic acid 3-CF₃, amino linker ~3.2–3.8 1.5–2.0 2 (NH, COOH)
{[5-(CF₃)pyridin-2-yl]amino}acetic acid 5-CF₃, amino linker ~3.0–3.5 1.7–2.2 2 (NH, COOH)
(3-CF₃-pyridin-2-yl)-acetic acid 3-CF₃, no amino linker ~2.5–3.0 1.8–2.3 1 (COOH)
3-Chloro-5-CF₃-pyridine-2-acetic acid 3-Cl, 5-CF₃ ~2.0–2.5 2.0–2.5 1 (COOH)

Biological Activity

{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, a compound characterized by a pyridine ring with a trifluoromethyl group and an aminoacetic acid moiety, has garnered attention for its potential biological activities. The trifluoromethyl group enhances lipophilicity, which influences the compound's ability to penetrate biological membranes and interact with various molecular targets.

  • Molecular Formula : C₈H₇F₃N₂O₂
  • Molecular Weight : Approximately 220.15 g/mol
  • Structural Features : The presence of the trifluoromethyl group is significant for its biological activity, affecting both chemical reactivity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The aminoacetic acid moiety facilitates binding to these targets, while the trifluoromethyl group enhances membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other trifluoromethyl-containing compounds that have shown enhanced potency in enzyme inhibition.
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, warranting further investigation into this compound's effects.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acidSimilar aminoacetic structureDifferent biological activity profile
5-(Trifluoromethyl)pyridin-2-ylmethanamineLacks carboxylic acid functionalityPrimarily studied for amine properties
5-(Trifluoromethyl)pyridineBasic pyridine structureLess functional versatility compared to amino acids

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of similar trifluoromethyl-containing compounds found significant inhibition against various bacterial strains, suggesting that this compound may exhibit comparable effects. Further testing is required to establish minimum inhibitory concentrations (MIC) and assess efficacy in vivo.
  • Enzyme Interaction Studies : Research on related compounds indicates that trifluoromethyl groups can enhance binding affinity to target enzymes by improving hydrophobic interactions. This suggests that this compound may similarly enhance enzyme inhibition through structural optimization.
  • Therapeutic Applications : Given its structural characteristics, there is potential for this compound in therapeutic applications targeting metabolic disorders or infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
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{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid

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